N-(4-Chlorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide

Kinome selectivity Chemical probe quality LIMK inhibitor off-target profiling

LIMK-driven synaptic pathology in FXS demands tools free of off-target cytotoxicity. MDI-114215 (CAS 114215-24-6) is the only allosteric LIMK1/2 inhibitor with published functional rescue of hippocampal LTP in Fmr1 KO brain slices (3 µM) and p-cofilin reduction in FXS patient iPSC neurons. • Profiled against 468 kinases; no binding to PAK1-4, ROCK1/2, or TESK1 at 300 nM • Type III allosteric mechanism-cellular potency unaffected by ATP fluctuations • Superior selectivity vs. FRAX486 (dual LIMK/PAK) and LIMKi3 (cytotoxic)

Molecular Formula C15H14ClNO2
Molecular Weight 275.73 g/mol
CAS No. 114215-24-6
Cat. No. B12880436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chlorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide
CAS114215-24-6
Molecular FormulaC15H14ClNO2
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N(CC2=CC=CO2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H14ClNO2/c16-12-5-7-13(8-6-12)17(15(18)11-3-4-11)10-14-2-1-9-19-14/h1-2,5-9,11H,3-4,10H2
InChIKeyBFDVTXPFFRDADH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide (MDI-114215): A Selective LIMK1/2 Inhibitor for Fragile X Syndrome and Actin Cytoskeleton Research


N-(4-Chlorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide (CAS 114215-24-6), also designated MDI-114215 (compound 85), is a synthetic small-molecule allosteric dual inhibitor of LIM domain kinases 1 and 2 (LIMK1/2). It belongs to the N-cyclopropylmethyl-benzamide sulfonamide class and functions as a type III (allosteric) kinase inhibitor that binds outside the ATP-binding hinge region, stabilizing the DFG-out inactive conformation [1]. Discovered through a structure-based lead optimization campaign at Cardiff University and the University of Oxford, MDI-114215 was purpose-built to address the selectivity, metabolic stability, and cell permeability shortcomings of earlier LIMK inhibitors such as LIMKi3 (BMS-5), TH-257, and FRAX486 [1][2]. The compound is primarily utilized as a high-quality chemical probe for investigating LIMK-driven actin cytoskeletal dynamics in neurodevelopmental disorders—most notably Fragile X Syndrome (FXS)—as well as in cancer cell migration and invasion studies [1].

Why LIMK1/2 Inhibitors Cannot Be Interchanged: The Case for N-(4-Chlorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide Over Generic Substitutes


LIM domain kinases occupy a narrow and functionally critical node in actin cytoskeletal regulation, yet small-molecule LIMK inhibitors exhibit profound divergence in binding mode (type I vs. II vs. III), kinome selectivity breadth, and off-target toxicity profiles that make generic substitution scientifically indefensible [1]. For example, the widely cited LIMKi3 (BMS-5) achieves single-digit nanomolar potency on LIMK1/2 but was deprioritized due to non-kinase microtubule-depolymerizing cytotoxicity [1]; FRAX486 suffers from dual LIMK/PAK inhibition that confounds mechanistic interpretation [1]; and TH-257, while allosteric, demonstrates approximately 4-fold weaker LIMK1 potency than MDI-114215 alongside a narrower selectivity characterization [1][2]. Below, quantitative evidence demonstrates precisely where MDI-114215 diverges from its closest chemical analogs and why these differences are decisive for target engagement fidelity, cellular assay interpretability, and in vivo proof-of-concept studies.

Quantitative Differentiation Evidence for N-(4-Chlorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide (MDI-114215) Versus Closest LIMK1/2 Inhibitor Comparators


Kinome-Wide Selectivity: MDI-114215 vs. LIMKi3 (BMS-5) and Pyr1 — Panel Coverage and Off-Target Resolution

MDI-114215 was profiled against a panel of 468 human kinases—representing approximately 85% of the human kinome—and demonstrated binding to only 4 off-target kinases (Cdk7, MKK7, VRK2, and phosphorylated Abl1) at a screening concentration of 300 nM, while showing no binding to TESK1, CaMKIV, MRCKα, PAK1–2/4, or ROCK1/2 [1]. In contrast, the earlier benchmark inhibitor LIMKi3 (BMS-5) was deprioritized from clinical development explicitly because of non-kinase cytotoxic effects on microtubule depolymerization that confound cellular assay interpretation [1]. Separately, Pyr1—a potent dual LIMK1/2 inhibitor (IC50 = 50 and 75 nM)—reported its selectivity based on a limited panel of only 110 kinases (approximately 20% of the human kinome) [1]. MDI-114215 thus provides the most comprehensively characterized kinome selectivity among allosteric LIMK inhibitors reported to date [1].

Kinome selectivity Chemical probe quality LIMK inhibitor off-target profiling

LIMK1 Enzymatic Potency: MDI-114215 vs. TH-257 — Head-to-Head Comparison in the RapidFire MS Assay

In the RapidFire mass spectrometry assay that directly measures PAK1-phosphorylated LIMK1/2-mediated cofilin phosphorylation, MDI-114215 exhibits LIMK1 pIC50 = 7.89 (IC50 ≈ 19.95 nM) and LIMK2 pIC50 = 7.96 (IC50 ≈ 26.92 nM) [1]. The closest allosteric comparator, TH-257, tested in the same RapidFire MS assay format, yields LIMK1 IC50 = 84 nM and LIMK2 IC50 = 39 nM . This represents an approximately 4.2-fold improvement in LIMK1 inhibitory potency for MDI-114215 over TH-257. Although LIMKi3 (BMS-5) achieves more potent IC50 values (LIMK1/2 = 7/8 nM) via a type II ATP-competitive mechanism, its selectivity liabilities and cytotoxicity render it unsuitable as a clean chemical probe [1].

LIMK1 inhibition potency Allosteric inhibitor comparison Cofilin phosphorylation assay

Allosteric Type III Binding Mode: MDI-114215 vs. LIMKi3 (BMS-5) — Mechanistic Differentiation and Kinase Family Selectivity Implications

MDI-114215 binds exclusively to an allosteric back pocket of LIMK1/2, characterized by P-loop distortion, outward αC-helix displacement, and stabilization of the DFG-out inactive conformation—hallmarks of a type III kinase inhibitor [1]. This binding mode is shared with the TH-257/TH-300 chemotype but is mechanistically distinct from LIMKi3 (BMS-5), which acts as a type II inhibitor that engages both the ATP hinge region and the allosteric back pocket [1]. The type III mechanism confers two key advantages: (i) exquisite selectivity driven by the DFG-out pocket's high structural divergence across the kinome, and (ii) avoidance of competition with high intracellular ATP concentrations (1–5 mM), meaning cellular IC50 values more closely track biochemical potency [1][2]. Cocrystal structures confirm that the cyclopropyl terminus of MDI-114215 occupies a hydrophobic sub-pocket flanked by V366, K368, L397, T413, and F479, while the ethanolamine tail forms dual hydrogen-bond interactions with E369 and I371 [1].

Type III allosteric inhibitor DFG-out conformation LIMK inhibitor binding mode

Selectivity Against Actin-Regulatory Kinase Neighbors: MDI-114215 vs. FRAX486 and LX7101 — TESK1, PAK, and ROCK Discrimination

A critical differentiator for LIMK chemical probes is the absence of activity against neighboring actin-regulatory kinases, particularly TESK1 (which also phosphorylates cofilin), PAK1–4 (upstream activators of LIMK), and ROCK1/2 (parallel Rho-effector kinases). MDI-114215 was explicitly counter-screened and showed no binding to TESK1, CaMKIV, MRCKα, PAK1, PAK2, PAK4, ROCK1, or ROCK2 at 300 nM [1]. This stands in stark contrast to FRAX486, which was developed as a group I PAK inhibitor yet exhibits potent dual LIMK1/2 inhibition (LIMK1 IC50 = 7 nM, LIMK2 IC50 = 13 nM), rendering it unsuitable for studies requiring clean discrimination between PAK and LIMK signaling arms [1]. Similarly, LX7101 (LIMK1/2 IC50 = 32/4.3 nM) is a dual LIMK/ROCK inhibitor progressed for glaucoma, making it confounded for actin dynamics studies where ROCK contribution must be excluded [1].

Kinase selectivity profiling TESK1 PAK inhibitor ROCK inhibitor LIMK chemical probe

Functional Rescue of FXS-Associated Long-Term Potentiation Deficit: MDI-114215 ex vivo Efficacy in Fmr1 KO Mouse Hippocampal Slices

MDI-114215 (3 µM) rescues the impaired hippocampal long-term potentiation (LTP) in CA1 pyramidal neurons from Fmr1 knockout mice—a well-validated electrophysiological endophenotype of Fragile X Syndrome [1][2]. In the same study, MDI-114215 significantly reduced phosphorylated cofilin (p-cofilin) levels in ex vivo mouse brain slices and in iPSC-derived cortical neurons from FXS patients, confirming cellular target engagement [1]. Earlier LIMK inhibitors, including LIMKi3, were shown to normalize dendritic spine morphology and anxiety-related behavior in Fmr1 KO mice, but LIMKi3 was not advanced due to microtubule-depolymerizing cytotoxicity [1]. TH-257 has not been reported to demonstrate LTP rescue in the Fmr1 KO model. MDI-114215 thus represents the only allosteric LIMK inhibitor with published functional electrophysiological rescue data in the FXS disease model to date [1].

Fragile X Syndrome Fmr1 knockout mouse Long-term potentiation Cofilin phosphorylation Synaptic plasticity

Cell Permeability Optimization: MDI-114215 vs. Predecessor MDI-65658 — Caco-2 Permeability and Drug Efflux Improvement

A key lead optimization challenge solved by MDI-114215 was the poor cell permeability and high drug efflux of its direct predecessor, MDI-65658 (compound 74) [1]. By replacing the pyridine ring of 74 with a phenyl ring—thereby reducing topological polar surface area (TPSA) and hydrogen bond donor count—MDI-114215 achieved significantly improved Caco-2 permeability and lowered efflux ratio, as reported in Table 2 of the primary discovery publication [1]. The predecessor 74 combined desired LIMK1/2 potency and metabolic stability but was limited by suboptimal cell permeability and very high drug efflux, rendering it inadequate for cellular assays requiring sustained intracellular exposure [1]. In contrast, MDI-114215 was designated the 'most optimal tool molecule identified to-date' within the chemical series specifically because of this permeability breakthrough [1].

Caco-2 permeability Drug efflux ratio CNS drug delivery Lead optimization MDI-65658

Recommended Research and Procurement Scenarios for N-(4-Chlorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide (MDI-114215)


Fragile X Syndrome (FXS) Preclinical Electrophysiology and Target Engagement Studies

MDI-114215 is the only allosteric LIMK1/2 inhibitor with published functional rescue of hippocampal LTP deficits in Fmr1 KO mouse brain slices (3 µM), combined with ex vivo p-cofilin reduction in both mouse brain slices and FXS patient-derived iPSC neurons [1][2]. Researchers investigating LIMK1 overactivation-driven synaptic pathology in FXS should prioritize this compound over TH-257 (no LTP rescue data in FXS models) or LIMKi3 (cytotoxicity-confounded) for electrophysiological endpoint studies.

LIMK-Specific Actin Dynamics Research Requiring Clean Discrimination from PAK and ROCK Signaling

For studies requiring unambiguous attribution of actin cytoskeletal phenotypes to LIMK rather than to PAK or ROCK, MDI-114215 provides the cleanest pharmacological tool because it lacks binding to PAK1–4, ROCK1/2, TESK1, and MRCKα at 300 nM—a selectivity profile explicitly validated in the discovery publication [1]. In contrast, FRAX486 potently inhibits both PAK1 and LIMK1/2, and LX7101 inhibits both LIMK and ROCK, making phenotypic interpretation ambiguous in migration, invasion, or spine morphology assays [1].

Cancer Cell Migration and Invasion Assays with Minimized ATP-Competitive Artifacts

Because MDI-114215 is a type III allosteric inhibitor that does not occupy the ATP-binding hinge region, its cellular potency is not attenuated by the high intracellular ATP concentrations (1–5 mM) that can shift apparent IC50 values of ATP-competitive (type I/II) LIMK inhibitors [1]. Cancer biology labs investigating LIMK-mediated cofilin phosphorylation in tumor cell migration or invasion should procure MDI-114215 when assay conditions require consistent target engagement independent of cellular ATP fluctuations [1].

High-Confidence Chemical Probe Studies Requiring Comprehensive Kinome Selectivity Documentation

MDI-114215 has been profiled against 468 kinases (~85% of the human kinome), identifying only 4 off-target interactions at 300 nM, with explicit counter-screening against cofilin-regulatory neighbors (TESK1) and upstream/downstream actin pathway kinases (PAK, ROCK, MRCK) [1][2]. Chemical biology core facilities and screening centers requiring a well-annotated LIMK probe for target deconvolution or high-content screening should select MDI-114215 over earlier LIMK inhibitors whose selectivity characterization is based on panels covering as few as 20% of the kinome [1].

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